molecular formula C16H17FO4 B4961469 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No.: B4961469
M. Wt: 292.30 g/mol
InChI Key: LYGXBFGBOPNWMK-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is an organic compound with the molecular formula C16H17FO4. It is characterized by the presence of fluorine, phenoxy, ethoxy, and dimethoxy groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
  • 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
  • 2-[2-(2-iodophenoxy)ethoxy]-1,3-dimethoxybenzene

Uniqueness

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGXBFGBOPNWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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